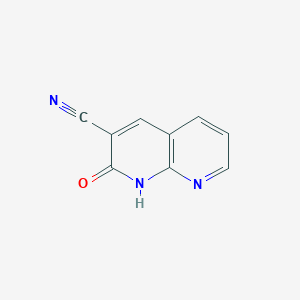

2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-oxo-1H-1,8-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-5-7-4-6-2-1-3-11-8(6)12-9(7)13/h1-4H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWKQMRNPHUGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C(=C2)C#N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462932 | |

| Record name | 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60467-72-3 | |

| Record name | 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

Executive Summary

The 1,8-naphthyridine scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] This guide focuses on a key derivative, 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile , a versatile building block for the synthesis of more complex and potent molecules. We will dissect its fundamental physicochemical properties, spectral characteristics, and synthetic pathways. This document synthesizes data from analogous structures to provide a comprehensive profile, offering field-proven insights into its handling, characterization, and strategic application in drug discovery programs targeting infectious diseases, cancer, and inflammatory conditions.

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, is of significant interest due to its structural resemblance to quinolones and its ability to act as a bioisostere for other fused heterocyclic systems. This scaffold's rigid conformation and defined vectoral presentation of substituents allow for precise interactions with biological targets. Consequently, its derivatives have demonstrated a remarkable range of pharmacological effects, including potent antimicrobial, antiviral (including as HIV integrase inhibitors), anticancer, and anti-inflammatory activities.[1][3]

This compound (C₉H₅N₃O) serves as a crucial intermediate. The presence of three key functional groups—a lactam (cyclic amide), a nitrile, and a pyridine ring—provides multiple handles for synthetic modification, making it an ideal starting point for generating diverse chemical libraries for high-throughput screening.

Caption: Logical relationship between the core scaffold, its features, and applications.

Synthesis and Purification

While direct literature on the synthesis of this compound is sparse, a robust and validated protocol can be extrapolated from the synthesis of its closely related ethyl ester analogue. The primary strategy involves a condensation reaction between a 2-aminopyridine derivative and a malonic acid derivative.

Representative Synthetic Protocol

This protocol is adapted from the established synthesis of the corresponding ethyl ester.[4] The key causal choice here is the substitution of diethyl malonate with malononitrile , which provides the requisite nitrile functionality directly.

Step 1: Reaction Setup

-

To a screw-capped pressure tube, add 2-aminopyridine-3-carbaldehyde (1.0 g, 8.19 mmol).

-

Add malononitrile (2.70 g, 41.0 mmol, 5 equivalents). The use of excess malononitrile serves as both a reactant and a solvent, driving the reaction equilibrium towards the product.

-

Add piperidine (1.6 mL, 16.4 mmol, 2 equivalents) as a basic catalyst to facilitate the initial Knoevenagel condensation.

Step 2: Reaction Execution

-

Seal the pressure tube securely.

-

Heat the reaction mixture to 120°C in a pre-heated oil bath or heating mantle.

-

Maintain this temperature with vigorous stirring for 3-4 hours. The elevated temperature is necessary to drive the subsequent intramolecular cyclization and aromatization steps.

Step 3: Work-up and Purification

-

Allow the reaction mixture to cool to room temperature, during which the product should precipitate.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid thoroughly with diethyl ether to remove unreacted starting materials and by-products.

-

Dry the purified product under vacuum to yield this compound.

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds having high potency against raltegravir-resistant integrase mutants of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-OXO-1,2-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 5174-90-3 [amp.chemicalbook.com]

A Technical Guide to the Spectral Analysis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The compound 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile is a key intermediate and a pharmacologically relevant molecule in its own right. A thorough understanding of its structural and electronic properties through spectral analysis is paramount for quality control, reaction monitoring, and the rational design of new therapeutic agents. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, drawing on established principles and comparative data from closely related structures.

Molecular Structure and Key Features

To effectively interpret the spectral data, it is crucial to first understand the molecular structure of this compound. The molecule consists of a bicyclic 1,8-naphthyridine core, featuring a pyridone ring fused to a pyridine ring. Key functional groups that will give rise to characteristic spectral signals include the lactam (cyclic amide) moiety, the α,β-unsaturated nitrile group, and the aromatic protons of the pyridine ring.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Experimental Protocol: NMR Data Acquisition

A standardized approach to sample preparation and data acquisition is critical for obtaining high-quality, reproducible NMR spectra.[2]

1. Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for the observation of exchangeable protons (like N-H).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Measurement:

-

Utilize a high-resolution NMR spectrometer, typically operating at a ¹H frequency of 400 MHz or higher for better signal dispersion.[3]

-

Acquire the ¹H NMR spectrum, usually with 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum, which may necessitate a larger number of scans due to the lower natural abundance of the ¹³C isotope.[4]

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-H proton of the lactam. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and nitrile groups, as well as the anisotropic effects of the aromatic rings.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | 8.5 - 8.8 | s | - | This proton is adjacent to the electron-withdrawing nitrile group and is part of a conjugated system, leading to a significant downfield shift. |

| H-5 | 7.4 - 7.6 | dd | ~8.0, ~4.5 | This proton is part of the pyridine ring and will show coupling to both H-6 and H-7. |

| H-6 | 7.2 - 7.4 | dd | ~8.0, ~8.0 | Coupled to both H-5 and H-7, this proton will appear as a triplet-like signal. |

| H-7 | 8.2 - 8.4 | dd | ~8.0, ~4.5 | This proton is adjacent to the nitrogen of the pyridine ring, causing a downfield shift. It will be coupled to H-5 and H-6. |

| N-H | 11.0 - 12.5 | br s | - | The lactam N-H proton is acidic and often appears as a broad singlet. Its chemical shift can be highly dependent on concentration and solvent. |

Note: The predicted chemical shifts are based on the analysis of similar 1,8-naphthyridine structures and may vary slightly based on the solvent and experimental conditions.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are highly indicative of the hybridization and electronic environment of each carbon atom.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C-2 (C=O) | 160 - 165 | The carbonyl carbon of the lactam is significantly deshielded and appears in the characteristic region for amides. |

| C-3 (C-CN) | 100 - 105 | This carbon is attached to the electron-withdrawing nitrile group. |

| C-4 | 150 - 155 | An sp² hybridized carbon in an electron-deficient aromatic ring, shifted downfield. |

| C-4a | 120 - 125 | A quaternary carbon at the ring junction. |

| C-5 | 125 - 130 | Aromatic carbon of the pyridine ring. |

| C-6 | 118 - 122 | Aromatic carbon of the pyridine ring. |

| C-7 | 138 - 142 | Aromatic carbon adjacent to the nitrogen atom. |

| C-8a | 148 - 152 | A quaternary carbon at the ring junction, adjacent to the lactam nitrogen. |

| CN | 115 - 120 | The carbon of the nitrile group appears in a characteristic region. |

Note: These are predicted values and should be confirmed with experimental data.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used to record the spectrum.

-

Measurement: The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

IR Spectral Interpretation

The IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, and C≡N functional groups.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Rationale |

| N-H stretch | 3100 - 3300 | Medium, Broad | Characteristic of the N-H bond in the lactam. Hydrogen bonding can cause broadening. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to Weak | Typical for C-H bonds in aromatic systems. |

| C≡N stretch | 2220 - 2240 | Strong, Sharp | A very characteristic absorption for the nitrile group conjugated with a double bond.[5] |

| C=O stretch (lactam) | 1660 - 1690 | Strong, Sharp | The carbonyl group of the six-membered lactam ring.[5] |

| C=C and C=N stretches | 1550 - 1650 | Medium to Strong | Vibrations from the aromatic rings and the conjugated system. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers insights into the structure through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent like methanol or acetonitrile.[2]

-

Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer can be used. ESI is a soft ionization technique that typically yields the molecular ion peak, while EI can induce more fragmentation.[2]

-

Measurement: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.

Mass Spectral Interpretation

-

Molecular Ion Peak: The primary piece of information from the mass spectrum is the molecular ion peak ([M]⁺ or [M+H]⁺). For this compound (C₉H₅N₃O), the expected exact mass is approximately 183.0433 g/mol . The observation of a peak at this m/z value would confirm the molecular formula.

-

Fragmentation Pattern: While detailed fragmentation analysis would require high-resolution MS/MS studies, some predictable fragmentation pathways include the loss of CO (28 Da) from the lactam ring and the loss of HCN (27 Da) from the nitrile group and pyridine ring.

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral characterization of the target compound.

Conclusion

The spectral analysis of this compound provides a wealth of information crucial for its identification, purity assessment, and further development in drug discovery programs. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its complex heterocyclic structure. The data and interpretations presented in this guide, based on established spectroscopic principles and comparative analysis of related compounds, serve as a valuable resource for researchers in the field.

References

-

Vaghani, H., et al. (2022). AN EFFICIENT AND GREENER ULTRASONIC IRRADIATION METHOD FOR THE SYNTHESIS OF 2-OXO-1,2,3,4-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBONITRILE DERIVATIVES. Heterocyclic Letters, 12(3), 677-684. Retrieved from [Link]

-

Al-Tel, T. H., et al. (2011). Molecular Recognition Studies on Naphthyridine Derivatives. Molecules, 16(10), 8225-8238. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. PubChem. Retrieved from [Link]

-

Santilli, A. A., et al. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry, 30(12), 2270-2277. [Link]

-

Tomassini, J. E., et al. (2014). 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1. Journal of Medicinal Chemistry, 57(13), 5784-5793. [Link]

-

Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. Retrieved from [Link]

-

Kumar, A., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. [Link]

-

Asahi, K., et al. (2016). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Magnetochemistry, 2(4), 43. [Link]

-

Reddy, B. S. N., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22895-22915. [Link]

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Molecular Recognition Studies on Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The 1,8-naphthyridine scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutic agents based on this versatile molecular framework.

The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, has garnered substantial attention in the field of drug discovery. Its rigid, planar structure and the presence of nitrogen atoms allow for diverse intermolecular interactions with biological targets. Derivatives of 1,8-naphthyridine have been shown to exhibit a broad spectrum of pharmacological activities, making them attractive candidates for the development of new drugs.[1] The introduction of a 2-oxo group and a 3-carbonitrile moiety can further enhance the therapeutic potential by providing additional sites for molecular interactions and influencing the compound's electronic properties.

Strategic Synthesis of this compound

The synthesis of the target molecule can be efficiently achieved through a one-pot, three-component reaction, a strategy celebrated for its operational simplicity, high atom economy, and reduced environmental impact. This approach involves the condensation of 2-aminopyridine, ethyl cyanoacetate, and a suitable one-carbon electrophile.

A highly effective and environmentally conscious method utilizes triethyl orthoformate as the one-carbon unit, catalyzed by a mild base, under solvent-free or minimal solvent conditions, potentially with the aid of microwave irradiation to accelerate the reaction. This methodology avoids the use of harsh reagents and simplifies the purification process.

Proposed Reaction Mechanism

The reaction is postulated to proceed through an initial Knoevenagel condensation of ethyl cyanoacetate with triethyl orthoformate to form an electrophilic ethoxymethylene intermediate. This is followed by a Michael addition of the amino group of 2-aminopyridine to the intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the pyridine nitrogen onto the ester carbonyl, followed by elimination of ethanol and tautomerization, yields the final this compound product.

Caption: Proposed reaction mechanism for the one-pot synthesis.

Detailed Experimental Protocol (Adapted from Similar Syntheses)

This protocol is adapted from established procedures for the synthesis of analogous 1,8-naphthyridine derivatives.[2][3]

Materials:

-

2-Aminopyridine

-

Ethyl cyanoacetate

-

Triethyl orthoformate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Dowtherm A (for high-temperature reaction)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminopyridine (1 equivalent), ethyl cyanoacetate (1.1 equivalents), and triethyl orthoformate (1.5 equivalents) in a minimal amount of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

-

Thermal Conditions: The reaction mixture is heated to reflux. For higher temperatures, a high-boiling solvent like Dowtherm A can be used, and the mixture heated to 240-250 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Microwave-Assisted Alternative: For a more rapid and potentially higher-yielding synthesis, the reaction can be performed in a sealed vessel in a microwave reactor. The mixture is irradiated at a controlled temperature (e.g., 150-180 °C) for a shorter duration (e.g., 15-30 minutes).

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and then diethyl ether. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF) to afford the pure this compound.

Comprehensive Characterization of the Synthesized Compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Spectroscopic Analysis

The structural elucidation of the target compound relies on a combination of spectroscopic methods. Below are the predicted spectral data based on the analysis of closely related 1,8-naphthyridine-3-carbonitrile derivatives.[2][3]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the naphthyridine core are expected in the range of δ 7.0-9.0 ppm. A singlet for the proton at C4 is anticipated. The NH proton will likely appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Carbonyl carbon (C2) is expected around δ 160-170 ppm. The nitrile carbon (CN) should appear around δ 115-120 ppm. Aromatic carbons will resonate in the δ 110-160 ppm region. |

| IR (KBr, cm⁻¹) | A sharp absorption band for the nitrile group (C≡N) is expected around 2220-2240 cm⁻¹. The carbonyl group (C=O) of the lactam should show a strong absorption in the range of 1650-1680 cm⁻¹. N-H stretching vibrations are anticipated around 3200-3400 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₅N₃O). |

Step-by-Step Analytical Protocols

Caption: A typical workflow for the characterization of the synthesized compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, a larger number of scans may be necessary to achieve a good signal-to-noise ratio.

-

Data Analysis: Process the spectra and assign the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak. Analyze the integration and multiplicity of the signals in the ¹H NMR spectrum to elucidate the proton environment.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the key functional groups (C≡N, C=O, N-H).

3.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Obtain the mass spectrum in the positive ion mode.

-

Data Analysis: Determine the molecular weight of the compound from the molecular ion peak.

Conclusion

This technical guide outlines a strategic and efficient approach to the synthesis and characterization of this compound. The described one-pot multicomponent reaction offers a practical and scalable method for obtaining this valuable heterocyclic scaffold. The detailed characterization protocols provide a robust framework for verifying the structure and purity of the synthesized compound. This information is intended to empower researchers in their efforts to explore the therapeutic potential of novel 1,8-naphthyridine derivatives and accelerate the drug discovery process.

References

-

Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. Available at: [Link]

-

Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787. Available at: [Link]

-

Santilli, A. A., et al. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry, 30(12), 2270-2277. Available at: [Link]

-

Patel, D. R., et al. (2022). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 12(34), 22165-22183. Available at: [Link]

-

Mogilaiah, K., et al. (2005). Microwave assisted solvent free Friedlander synthesis of 1, 8-naphthyridines. TSI Journals. Available at: [Link]

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The 1,8-naphthyridine scaffold is a well-established pharmacophore, and the introduction of a carbonitrile moiety at the 3-position presents unique opportunities for therapeutic development. This document will delve into the synthesis, characterization, and known biological activities of this compound and its derivatives, offering valuable insights for researchers engaged in drug discovery and development.

Compound Identification and Physicochemical Properties

CAS Number: 60467-72-3[1]

Molecular Formula: C₉H₅N₃O

Molecular Weight: 171.16 g/mol

The core structure of this compound is a bicyclic heteroaromatic system. The presence of the oxo group and the conjugated nitrile functionality significantly influences its electronic properties and potential for intermolecular interactions, making it a versatile building block for the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 60467-72-3 | ChemicalBook[1] |

| Molecular Formula | C₉H₅N₃O | Inferred from structure |

| Molecular Weight | 171.16 g/mol | Calculated |

Synthesis and Characterization

The synthesis of this compound can be achieved through several synthetic routes, often involving the condensation of a 2-aminopyridine derivative with a suitable three-carbon component. A common strategy involves the reaction of 2-aminopyridine with an activated alkene bearing a cyano and an ester or another leaving group.

Illustrative Synthetic Pathway

A plausible and efficient synthetic route involves the reaction of 2-aminopyridine with ethyl 2-cyano-3-ethoxyacrylate. This reaction typically proceeds in a high-boiling solvent such as Dowtherm A and is a variation of the Gould-Jacobs reaction.

Caption: A general synthetic scheme for this compound.

Experimental Protocol: A Generalized Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminopyridine (1 equivalent) and ethyl 2-cyano-3-ethoxyacrylate (1.1 equivalents) in a high-boiling solvent like Dowtherm A.

-

Heating: Heat the reaction mixture to a high temperature (typically 180-250 °C) and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF) to yield the pure this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the aromatic protons and carbons of the naphthyridine ring system, as well as the absence of starting material signals.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O (amide) and C≡N (nitrile) functional groups.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Biological Activities and Therapeutic Potential

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[2] The introduction of a 3-carbonitrile group can modulate the electronic and steric properties of the molecule, leading to novel or enhanced therapeutic effects.

Antimicrobial and Anti-mycobacterial Activity

Derivatives of 1,8-naphthyridine-3-carbonitrile have been investigated for their antimicrobial properties. Recent studies have demonstrated that certain substituted 1,8-naphthyridine-3-carbonitrile analogs exhibit significant anti-mycobacterial activity against Mycobacterium tuberculosis.[3][4] For instance, a series of 1,8-naphthyridine-3-carbonitrile derivatives were synthesized and evaluated, with some compounds showing minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL.[3] This highlights the potential of this scaffold in the development of new anti-tuberculosis agents.

Anticancer Activity

The 1,8-naphthyridine core is present in several anticancer agents. While specific studies on the anticancer activity of the parent this compound are limited, related derivatives have shown promise. The mechanism of action for many naphthyridine-based anticancer drugs involves the inhibition of key enzymes such as topoisomerases or protein kinases.

Other Potential Applications

Derivatives of the closely related 2-oxo-1,8-naphthyridine-3-carboxylic acid have been shown to possess potent gastric antisecretory properties.[5][6] This suggests that the 3-carbonitrile analog could also be explored for its effects on gastric acid secretion. Furthermore, the broader class of 1,8-naphthyridines has been investigated for a multitude of other therapeutic applications, including antiviral, anti-inflammatory, and neurological disorders.[2]

Caption: Potential therapeutic applications of the this compound scaffold.

Future Directions and Conclusion

This compound represents a valuable starting point for the development of novel therapeutic agents. The presence of the reactive nitrile group allows for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening. Future research should focus on:

-

Derivatization: Systematic modification of the naphthyridine ring and exploration of the chemistry of the nitrile group to generate novel analogs.

-

Biological Screening: Comprehensive evaluation of these new compounds in a wide range of biological assays to identify lead candidates for various diseases.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

References

-

Santilli, A. A., Scotese, A. C., Bauer, R. F., & Bell, S. C. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry, 30(12), 2270–2277. [Link]

-

Gendb, M., & Hassan, A. (2020). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 25(23), 5748. [Link]

-

Request PDF. A Convenient Synthesis of 4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Derivatives. [Link]

-

PubChem. 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. [Link]

-

Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

-

Srivastava, S., & Singh, P. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5–24. [Link]

- Al-Azzawi, A. M. (2020). Synthesis and study biological activity of some 1,8- Naphthyriane Derivatives. Al-Kufa University Journal for Biology, 12(1).

-

Royal Society of Chemistry. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

-

American Chemical Society. 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1. [Link]

-

American Chemical Society. 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. [Link]

-

Wikipedia. 1,8-Naphthyridine. [Link]

-

National Center for Biotechnology Information. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

-

PubChem. 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile. [Link]

Sources

- 1. This compound | 60467-72-3 [amp.chemicalbook.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Biological Screening of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile: A Strategic Approach for Therapeutic Discovery

<Technical Guide >

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide presents a comprehensive, tiered strategy for the biological screening of a specific analogue, 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile . We provide a logical, field-proven workflow designed for researchers in drug discovery, moving from broad-spectrum primary assays to targeted, mechanism-of-action studies. This document details not only the "how" but the critical "why" behind experimental choices, offering detailed protocols, data interpretation frameworks, and visual guides to empower researchers to efficiently unlock the therapeutic potential of this promising compound.

Introduction: The Scientific Rationale

The 1,8-naphthyridine core is a nitrogen-containing heterocycle that has captured significant interest from medicinal chemists.[1][5] Its structural rigidity, ability to participate in hydrogen bonding, and potential for π-π stacking interactions make it an ideal scaffold for engaging with biological targets. Derivatives have been successfully developed as antibacterial agents (e.g., Nalidixic acid) and have shown potent activity as inhibitors of crucial enzymes like DNA topoisomerases and various protein kinases.[6][7]

The subject of this guide, This compound , possesses key functional groups—a lactam moiety, a conjugated nitrile group, and a bicyclic aromatic system—that suggest a high potential for diverse biological activity. The nitrile group, in particular, can act as a hydrogen bond acceptor or a reactive electrophile, potentially forming covalent bonds with target proteins.

Given this background, a logical screening strategy must be broad enough to detect unforeseen activities while remaining focused on the most probable therapeutic areas for this scaffold: oncology and infectious diseases. This guide proposes a two-tiered approach.

-

Tier 1 (Primary Screening): Focuses on identifying broad cytotoxic or growth-inhibitory effects against a representative panel of cancer cell lines and microbial strains.

-

Tier 2 (Secondary & Mechanistic Screening): Aims to validate primary hits and elucidate the underlying mechanism of action, such as apoptosis induction or specific enzyme inhibition.

This structured workflow ensures that resources are used efficiently, prioritizing the most promising activities for in-depth investigation.

Tier 1: Primary Screening Cascade

The objective of Tier 1 is to cast a wide net and determine if the compound exhibits any significant biological activity in the most probable therapeutic domains.

2.1. Anticancer Activity: Cytotoxicity Screening

The initial assessment for anticancer potential involves evaluating the compound's ability to inhibit the growth of or kill cancer cells. The MTT assay is a robust, cost-effective, and widely adopted colorimetric method for this purpose.[8][9][10][11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[9][10] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][10] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells.[9] A reduction in formazan indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).

-

Cell Line Selection:

-

Cell Seeding:

-

Trypsinize and count adherent cells (MCF-7, HT-29, A549) or directly count suspension cells (K-562).

-

Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.[9]

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).

-

Remove the seeding medium from the wells and add 100 µL of the medium containing the test compound concentrations.

-

Controls are critical for a self-validating system:

-

Vehicle Control: Wells with cells treated with the highest concentration of DMSO used (e.g., 0.1%).

-

Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Untreated Control: Wells with cells in medium only.

-

Media Blank: Wells with medium only (no cells) to measure background absorbance.

-

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the crystals.[9]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

-

Measure the absorbance at 570 nm using a microplate reader.[15]

-

Summarize the results in a table. Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

| Cell Line | This compound | Doxorubicin (Positive Control) |

| MCF-7 | 12.5 | 0.8 |

| HT-29 | 8.9 | 1.1 |

| A549 | 25.1 | 1.5 |

| K-562 | > 50 | 0.5 |

Interpretation: An IC₅₀ value below 10-20 µM is generally considered a "hit" and warrants further investigation. In this hypothetical example, the compound shows promising activity against HT-29 and MCF-7 cells.

2.2. Antimicrobial Activity: Broth Microdilution Assay

The 1,8-naphthyridine scaffold is the foundation of quinolone antibiotics, making antimicrobial screening essential.[7] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]

This method determines the lowest concentration of a compound that prevents the visible growth of a microorganism. The test compound is serially diluted in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the target microorganism. Growth is assessed visually or spectrophotometrically after incubation.

-

Strain Selection:

-

Select a representative panel of Gram-positive and Gram-negative bacteria, and a yeast strain.

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

-

Gram-negative: Escherichia coli (e.g., ATCC 25922)

-

Yeast: Candida albicans (e.g., ATCC 90028)

-

-

-

Inoculum Preparation:

-

From a fresh culture plate, pick several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17]

-

Dilute this standardized suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL in the wells.

-

-

Plate Preparation and Inoculation:

-

In a 96-well plate, add 50 µL of sterile broth to all wells.

-

Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column.

-

Perform 2-fold serial dilutions across the plate by transferring 50 µL from one column to the next.

-

Add 50 µL of the standardized inoculum to each well.

-

Essential Controls:

-

Growth Control: Well with broth and inoculum, but no compound.

-

Sterility Control: Well with broth only.

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).

-

-

-

Incubation & Reading:

Table 2: Hypothetical Antimicrobial Data (MIC in µg/mL)

| Microorganism | This compound | Ciprofloxacin (Control) |

| S. aureus | 8 | 0.5 |

| E. coli | > 64 | 0.015 |

| C. albicans | > 64 | N/A |

Interpretation: A MIC value ≤ 16 µg/mL is often considered significant. In this case, the compound shows moderate activity against the Gram-positive S. aureus but is inactive against the Gram-negative E. coli and the yeast C. albicans. This selective activity is a valuable finding.

Tier 2: Secondary & Mechanistic Screening

If a hit is identified in Tier 1 (e.g., IC₅₀ < 10 µM or MIC ≤ 16 µg/mL), Tier 2 assays are deployed to validate the finding and begin exploring the mechanism of action (MOA). We will proceed based on the hypothetical anticancer hit against HT-29 cells.

3.1. Validating Anticancer Activity: Mechanism of Cell Death

A critical next step is to determine how the compound is killing the cancer cells. The primary question is whether it induces apoptosis (programmed cell death), a desirable trait for anticancer drugs, or necrosis.

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.

-

Annexin V: A protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the cell membrane during early apoptosis.

-

Propidium Iodide (PI): A fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It only enters late apoptotic and necrotic cells where membrane integrity is lost.

-

Cell Treatment: Seed HT-29 cells in a 6-well plate and treat them with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include untreated and positive (e.g., Staurosporine) controls.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Flow Cytometry: Incubate in the dark for 15 minutes. Analyze the samples on a flow cytometer immediately.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

3.2. Identifying the Molecular Target: Topoisomerase Inhibition

Many 1,8-naphthyridine derivatives function by inhibiting DNA topoisomerases, enzymes critical for managing DNA topology during replication and transcription.[19][20] A cell-free enzyme inhibition assay can directly test this hypothesis.

DNA topoisomerase I (Top1) relaxes supercoiled plasmid DNA.[21] This activity can be visualized using agarose gel electrophoresis because supercoiled DNA migrates faster than relaxed DNA. An effective Top1 inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state.

-

Reaction Setup: In a microcentrifuge tube, combine reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of the test compound.

-

Enzyme Addition: Add human recombinant Topoisomerase I enzyme to initiate the reaction.[21][22]

-

Controls:

-

No Enzyme Control: DNA + buffer only (shows position of supercoiled DNA).

-

Enzyme Control: DNA + buffer + Top1 (shows position of relaxed DNA).

-

Positive Inhibitor Control: DNA + buffer + Top1 + Camptothecin (a known Top1 inhibitor).

-

-

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Termination & Analysis: Stop the reaction by adding a stop buffer/loading dye (containing SDS and proteinase K).

-

Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage.

-

Visualization: Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light.

Interpretation: If the compound is a Top1 inhibitor, the band corresponding to supercoiled DNA will be preserved in a dose-dependent manner, similar to the camptothecin control.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes. The following are generated using Graphviz (DOT language) to illustrate the described workflows.

Screening Workflow Diagram

Caption: A tiered workflow for biological screening.

Apoptosis Signaling Pathway Diagram

Caption: Intrinsic apoptosis pathway via Topoisomerase I inhibition.

Conclusion and Future Directions

This guide outlines a systematic and resource-efficient strategy for the initial biological evaluation of This compound . By employing a tiered approach, researchers can rapidly identify promising therapeutic activities and delve into mechanistic studies to validate initial hits. The provided protocols for primary cytotoxicity and antimicrobial screening, along with secondary assays for apoptosis and topoisomerase inhibition, form a solid foundation for any drug discovery program focused on novel heterocyclic compounds.

Positive results from this screening cascade would justify progression to more advanced studies, including:

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogues to optimize potency and selectivity.

-

In vivo efficacy studies: Evaluating the compound in animal models of cancer or infection.

-

ADME/Tox profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

By following this logical and scientifically-grounded workflow, the full therapeutic potential of this compound can be thoroughly and efficiently explored.

References

- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency.

- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Molecules.

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]

- MTT assay protocol. Abcam.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.

- Broth Microdilution. MI - Microbiology.

- MTT Assay Protocol for Cell Viability and Prolifer

- Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives.

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.

-

Cell Viability Assays. NCBI Bookshelf. [Link]

-

1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]

-

Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. [Link]

- Cytotoxicity MTT Assay Protocols and Methods.

-

Antimicrobial Activity of Naphthyridine Derivatives. PMC. [Link]

-

Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. [Link]

-

Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. PubMed. [Link]

- Anticancer and immunomodulatory activities of novel 1,8-naphthyridine deriv

-

Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. [Link]

- Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors.

-

Topoisomerase Assays. PMC. [Link]

-

Dibenzo[c,h][9][16]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation. PMC. [Link]

- (PDF) Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition.

- QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. clyte.tech [clyte.tech]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. mdpi.com [mdpi.com]

- 13. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 17. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 18. Broth Microdilution | MI [microbiology.mlsascp.com]

- 19. benthamscience.com [benthamscience.com]

- 20. mednexus.org [mednexus.org]

- 21. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Dibenzo[c,h][1,5]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile in Organic Solvents

Foreword: Navigating the Crucial Parameter of Solubility in Drug Development

In the landscape of modern drug discovery and development, the intrinsic physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands out as a critical determinant of a drug's journey through formulation, delivery, and ultimately, its bioavailability and therapeutic efficacy.[1][2] The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties.[3] This guide focuses on a specific derivative, this compound, a compound of interest for its potential pharmacological applications.[4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed not merely to present data, but to provide a foundational understanding of the principles governing the solubility of this heterocyclic compound and to offer detailed, field-proven methodologies for its empirical determination. As a self-validating system of protocols and insights, this guide aims to empower researchers to generate reliable and reproducible solubility data, a cornerstone of successful pharmaceutical development.

The Molecular Profile of this compound: A Structural Perspective on Solubility

To understand the solubility of this compound, we must first dissect its molecular architecture. The molecule's structure is characterized by a bicyclic heteroaromatic core, a lactam (oxo) group, and a cyano (carbonitrile) group. These features collectively dictate its polarity and its potential for intermolecular interactions, which are the primary drivers of solubility.

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6][7][8][9][10] This principle states that a solute will dissolve best in a solvent that has a similar polarity.[10]

-

Polar Moieties: The presence of the lactam ring and the nitrile group introduces significant polarity to the molecule. The nitrogen and oxygen atoms in these groups create dipole moments, making them capable of engaging in dipole-dipole interactions and hydrogen bonding (as a hydrogen bond acceptor).

-

Aromatic System: The 1,8-naphthyridine ring system, while largely nonpolar, contributes to the overall electronic properties and potential for π-π stacking interactions.

Based on this structural analysis, this compound is predicted to be a polar molecule. Consequently, it is expected to exhibit greater solubility in polar solvents and limited solubility in nonpolar solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Moderate to High | Capable of hydrogen bonding with the lactam and nitrile groups. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | Strong dipole-dipole interactions with the polar functional groups of the solute. |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate | Can engage in some dipole-dipole interactions, but less effectively than highly polar aprotic solvents. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Low | Lack of favorable intermolecular interactions to overcome the solute-solute forces.[7] |

The Gold Standard: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[11] This method measures the concentration of a saturated solution that is in equilibrium with the solid form of the compound.

Rationale Behind the Shake-Flask Protocol

The core principle of this method is to allow a surplus of the solid compound to equilibrate with the solvent over a sufficient period, ensuring that the solvent is fully saturated. Subsequent separation of the solid phase and quantification of the dissolved compound in the liquid phase provides the solubility value. The extended incubation time (typically 24 hours or more) is crucial for achieving thermodynamic equilibrium.[12][13]

Detailed Experimental Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess should be sufficient to ensure undissolved solid remains at the end of the experiment.

-

Add a precise volume of the desired organic solvent to each vial.

-

Include a small magnetic stir bar in each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or on a stir plate, maintaining a constant temperature (e.g., 25°C).

-

Agitate the mixtures for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[13] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.[12][14]

-

Visualizing the Workflow

Caption: Workflow for the Shake-Flask Solubility Assay.

High-Throughput Screening: Kinetic Solubility via Nephelometry

For early-stage drug discovery, where compound availability may be limited and rapid screening is necessary, kinetic solubility assays are often employed.[12][14] Nephelometry, which measures the turbidity of a solution, is a common high-throughput method for this purpose.[1][2] It is important to note that kinetic solubility is generally higher than thermodynamic solubility as it does not represent a true equilibrium state.

Rationale Behind the Nephelometric Protocol

This method involves preparing a concentrated stock solution of the compound in a strong organic solvent like DMSO and then diluting it into an aqueous or organic buffer.[15] The point at which the compound precipitates and forms a turbid suspension is detected by measuring light scattering.[1] This precipitation point is taken as the kinetic solubility.

Detailed Experimental Protocol

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a multi-well plate, perform serial dilutions of the DMSO stock solution with the desired organic solvent or buffer system.

-

-

Precipitation and Detection:

-

Incubate the plate for a short period (e.g., 1-2 hours) with gentle shaking.

-

Measure the turbidity of each well using a nephelometer. The instrument directs a laser beam through the sample and measures the scattered light at a 90° angle.[1]

-

-

Data Analysis:

-

The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

-

Visualizing the Workflow

Sources

- 1. rheolution.com [rheolution.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. youtube.com [youtube.com]

- 8. homework.study.com [homework.study.com]

- 9. m.youtube.com [m.youtube.com]

- 10. quora.com [quora.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. enamine.net [enamine.net]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide on the Tautomerism of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The specific functionalization of this core structure, such as in 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile, introduces a fascinating and critical element: tautomerism. The existence of this molecule in different, readily interconvertible isomeric forms—specifically lactam-lactim and keto-enol tautomers—has profound implications for its physicochemical properties, receptor binding interactions, and ultimately, its therapeutic efficacy. This guide provides a comprehensive exploration of the tautomeric landscape of this compound, offering both foundational principles and practical methodologies for its characterization.

The Principle of Tautomerism in Heterocyclic Systems

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton.[4] In heterocyclic chemistry, two of the most prevalent forms of tautomerism are lactam-lactim and keto-enol tautomerism.

-

Lactam-Lactim Tautomerism: This involves the migration of a proton between a nitrogen and an oxygen atom within an amide group. The lactam form contains a carbonyl group (C=O) and an N-H bond, while the lactim form features a hydroxyl group (O-H) and a C=N double bond.

-

Keto-Enol Tautomerism: This is characterized by the migration of a proton from an alpha-carbon to a carbonyl oxygen. The keto form has a C=O bond and a C-H bond, whereas the enol form contains a C=C double bond and an O-H group.

For this compound, both types of tautomerism are possible, leading to a complex equilibrium of at least four potential tautomeric forms. The predominant form in any given environment is dictated by a delicate balance of electronic effects, steric hindrance, and solvent interactions.

Potential Tautomers of this compound

The structure of this compound allows for the existence of four primary tautomers. The equilibrium between these forms is crucial for understanding the molecule's behavior.

Caption: Tautomeric equilibria for this compound.

The relative stability of these tautomers is influenced by several factors:

-

Aromaticity: The lactim and enol forms possess a fully aromatic pyridine ring, which is a significant stabilizing factor. In contrast, the lactam and keto forms have a dihydropyridine ring, which is less aromatic.

-

Substituent Effects: The electron-withdrawing nature of the cyano (-CN) group at the C3 position plays a pivotal role. It can influence the acidity of adjacent protons and the overall electron distribution in the ring system, thereby shifting the equilibrium.

-

Solvent Polarity: The polarity of the solvent has a profound impact on tautomeric equilibrium.[5] Polar protic solvents can stabilize the more polar lactam form through hydrogen bonding, while nonpolar solvents may favor the less polar lactim form.[6]

-

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding, for instance between the hydroxyl group of the lactim/enol form and the nitrogen of the cyano group or the adjacent pyridine ring, can significantly stabilize that particular tautomer.[7]

Experimental Characterization of Tautomers

A multi-faceted spectroscopic approach is essential for the unambiguous identification and quantification of the tautomeric forms of this compound in solution and the solid state.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating tautomeric structures in solution.[9]

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.[10]

-

¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. Key diagnostic signals include:

-

N-H proton (Lactam): A broad singlet, typically in the range of 10-12 ppm.

-

O-H proton (Lactim/Enol): A sharp or broad singlet, its chemical shift being highly dependent on the solvent and concentration.

-

Vinyl proton (Enol): A singlet or doublet in the olefinic region (5-7 ppm).

-

-

¹³C NMR Spectroscopy: Obtain a ¹³C NMR spectrum. Diagnostic peaks are:

-

Carbonyl carbon (Lactam/Keto): A resonance in the downfield region, typically 160-180 ppm.

-

C-OH carbon (Lactim/Enol): A resonance shifted upfield compared to the carbonyl carbon.

-

-

2D NMR Techniques: Employ techniques like HSQC and HMBC to confirm assignments and identify through-bond correlations that can definitively distinguish between tautomers.

Table 1: Expected NMR Chemical Shifts for Tautomeric Forms

| Tautomer | Key ¹H Signal | Expected δ (ppm) | Key ¹³C Signal | Expected δ (ppm) |

| Lactam-Keto | N1-H | 10-12 | C2=O | 160-170 |

| Lactim-Keto | C2-OH | Variable | C2-O | 150-160 |

| Lactam-Enol | N1-H, C4-OH | 10-12, Variable | C2=O, C3=C4 | 160-170, 100-140 |

| Lactim-Enol | C2-OH, C4-OH | Variable | C2-O, C3=C4 | 150-160, 100-140 |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups and can provide clear evidence for the presence of keto/lactam or enol/lactim forms, especially in the solid state.[11]

Step-by-Step Protocol for IR Analysis:

-

Sample Preparation: For solid-state analysis, prepare a KBr pellet or use an ATR accessory. For solution studies, use an appropriate solvent that does not have strong absorption in the regions of interest.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Spectral Interpretation: Look for characteristic absorption bands:

-

C=O stretch (Lactam/Keto): A strong, sharp band around 1650-1700 cm⁻¹.

-

O-H stretch (Lactim/Enol): A broad band in the region of 3200-3600 cm⁻¹.

-

N-H stretch (Lactam): A sharp or broad band around 3300-3500 cm⁻¹.

-

C=N stretch (Lactim): A band in the 1600-1650 cm⁻¹ region.

-

C=C stretch (Enol): A band around 1600-1640 cm⁻¹.

-

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Since the different tautomers have distinct conjugated systems, they will exhibit different absorption maxima (λ_max).[8]

Step-by-Step Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, acetonitrile, ethanol, water).

-

Data Acquisition: Record the absorption spectra over a range of approximately 200-500 nm.

-

Analysis: Compare the λ_max values in different solvents. A shift in λ_max with solvent polarity can indicate a shift in the tautomeric equilibrium. The more extended conjugation in the lactim and enol forms typically leads to a red shift (longer λ_max) compared to the lactam and keto forms.

Caption: Integrated workflow for tautomer analysis.

Computational Chemistry: A Predictive Tool

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[12][13]

General Computational Workflow:

-

Structure Optimization: Build the 3D structures of all possible tautomers. Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies).

-

Energy Calculation: Calculate the single-point energies of the optimized structures. The tautomer with the lowest energy is predicted to be the most stable.

-

Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM) to predict how the equilibrium might shift in solution.[10]

Implications for Drug Development

The tautomeric form of a drug molecule can significantly influence its:

-

Solubility and Permeability: Different tautomers have different polarities, which affects their ability to dissolve in biological fluids and cross cell membranes.

-

Receptor Binding: The shape, hydrogen bonding capabilities, and electronic distribution of a molecule are tautomer-dependent. Only one tautomer may fit optimally into the binding site of a target protein.

-

Metabolism: The metabolic fate of a drug can be dependent on the functional groups present in the dominant tautomer.

Therefore, a thorough understanding and control of the tautomeric equilibrium of this compound and its derivatives are paramount for the rational design of effective therapeutic agents.[14]

Conclusion

The tautomerism of this compound is a complex interplay of structural, electronic, and environmental factors. A comprehensive investigation using a combination of high-resolution spectroscopic techniques and computational modeling is essential to fully characterize the tautomeric landscape of this important heterocyclic scaffold. The insights gained from such studies are not merely of academic interest but are critical for the successful development of novel 1,8-naphthyridine-based therapeutics.

References

-

Al-Kahtani, A. A. (2009). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. PubMed. [Link]

-

Sultan Qaboos University House of Expertise. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. [Link]

-

Al-Kahtani, A. A. (2009). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. ResearchGate. [Link]

-

Elguero, J., Katritzky, A. R., & Denisko, O. V. (2000). The Tautomerism of Heterocycles. Six-Membered Heterocycles: Part 1, Annular Tautomerism. ResearchGate. [Link]

-

Huc, I. (n.d.). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Ivan Huc. [Link]

-

Mahanta, S., Singh, M. K., & Guchhait, N. (2012). Excited state lactim to lactam type tautomerization reaction in 5-(4-fluorophenyl)-2-hydroxypyridine: spectroscopic study and quantum chemical calculation. PubMed. [Link]

-

da Silva, A. B. F., et al. (2018). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. National Institutes of Health. [Link]

-

The Journal of Physical Chemistry A - ACS Figshare. (2005). Two Competitive Routes in the Lactim−Lactam Phototautomerization of a Hydroxypyridine Derivative Cation in Water: Dissociative Mechanism versus Water-Assisted Proton Transfer. [Link]

-

Alkorta, I., & Elguero, J. (2003). Annular tautomerism: experimental observations and quantum mechanics calculations. Journal of the Chemical Society, Perkin Transactions 2, (12), 2497-2505. [Link]

-

Chen, J., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. National Institutes of Health. [Link]

-

Shokri, A., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health. [Link]

-

Elguero, J., & Katritzky, A. R. (2010). Tautomerism of heterocycles: Five-membered rings with one heteroatom. ResearchGate. [Link]

-

ResearchGate. (n.d.). A simple approach to the tautomerism of aromatic heterocycles. [Link]

-

Kumar, A., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

-

ResearchGate. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]

-

Romański, J. (2019). Biological Activity of Naturally Derived Naphthyridines. PubMed Central. [Link]

-

Future Science. (2020). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [Link]

-

MDPI. (2020). Antimicrobial Activity of Naphthyridine Derivatives. [Link]

-

PubChem. (n.d.). 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. [Link]

-

ResearchGate. (2014). Synthesis and keto-enol tautomerism in N-(2-hydroxy-1-naphthylidene)anils. [Link]

-

Frontiers. (2023). Keto-enol tautomerism in the development of new drugs. [Link]

-